molecular formula C14H20S B14605099 2,2,3-Trimethyl-1-phenylcyclopentane-1-thiol CAS No. 61067-18-3

2,2,3-Trimethyl-1-phenylcyclopentane-1-thiol

Cat. No.: B14605099
CAS No.: 61067-18-3
M. Wt: 220.38 g/mol
InChI Key: YLIUDDYLZHRGRW-UHFFFAOYSA-N
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Description

2,2,3-Trimethyl-1-phenylcyclopentane-1-thiol is an organic compound that belongs to the class of thiols. Thiols are characterized by the presence of a sulfhydryl (-SH) group attached to a carbon atom. This compound features a cyclopentane ring substituted with three methyl groups and a phenyl group, making it a unique and structurally complex molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trimethyl-1-phenylcyclopentane-1-thiol typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of linear precursors.

    Introduction of Methyl Groups: Methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Phenyl Group: The phenyl group can be introduced through Friedel-Crafts alkylation using benzene and a suitable alkyl halide.

    Introduction of the Thiol Group: The thiol group can be introduced by reacting the corresponding alkyl halide with thiourea, followed by hydrolysis to yield the thiol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethyl-1-phenylcyclopentane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.

Major Products

    Oxidation: Disulfides

    Reduction: Hydrocarbons

    Substitution: Alkylated products

Scientific Research Applications

2,2,3-Trimethyl-1-phenylcyclopentane-1-thiol has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies involving thiol-based redox reactions and enzyme inhibition.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,3-Trimethyl-1-phenylcyclopentane-1-thiol involves its thiol group, which can interact with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3-Trimethyl-1-pentanol
  • 2,2,3-Trimethylpentane
  • Cyclopentanethiol

Uniqueness

2,2,3-Trimethyl-1-phenylcyclopentane-1-thiol is unique due to its combination of a cyclopentane ring, multiple methyl groups, a phenyl group, and a thiol group. This structural complexity provides distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

61067-18-3

Molecular Formula

C14H20S

Molecular Weight

220.38 g/mol

IUPAC Name

2,2,3-trimethyl-1-phenylcyclopentane-1-thiol

InChI

InChI=1S/C14H20S/c1-11-9-10-14(15,13(11,2)3)12-7-5-4-6-8-12/h4-8,11,15H,9-10H2,1-3H3

InChI Key

YLIUDDYLZHRGRW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1(C)C)(C2=CC=CC=C2)S

Origin of Product

United States

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